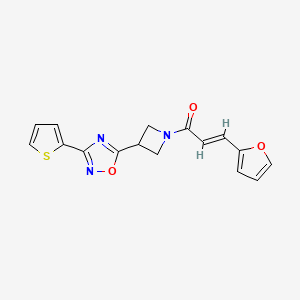

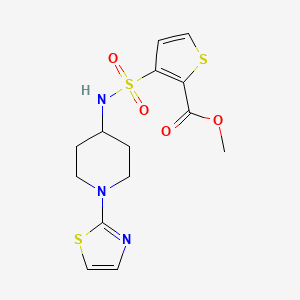

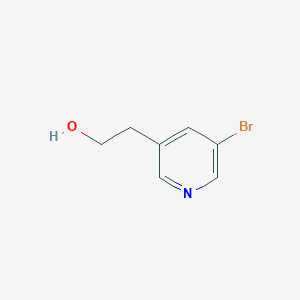

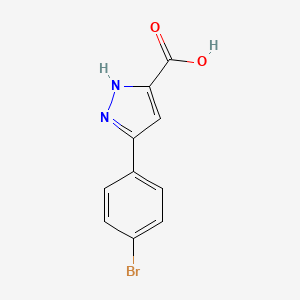

![molecular formula C9H10ClNO5S B2967006 2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 847758-99-0](/img/structure/B2967006.png)

2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

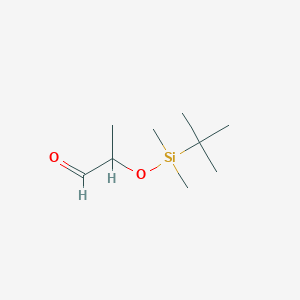

“2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.79 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid” can be represented by the SMILES notation: CN(OC)S(=O)(=O)c1ccc(c(c1)C(=O)O)Cl .Physical And Chemical Properties Analysis

“2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid” is a solid substance at room temperature . It has a molecular weight of 355.79 .Scientific Research Applications

Pharmacology

In pharmacology, this compound is utilized as a precursor in the synthesis of various pharmaceutical agents. It has been identified as a reactant in the preparation of anticoagulants, which are crucial for preventing blood clots . Additionally, it serves as a building block for HCV NS5B polymerase inhibitors, which are vital in the treatment of Hepatitis C .

Industrial Uses

Industrially, it can be used in the synthesis of dyes, resins, or other chemical products where specific substituents like the chloro and methoxy groups are required for the final product’s performance .

Biochemistry Research

In biochemistry research, this compound’s derivatives are used in studying enzyme interactions and mechanisms. It can act as an inhibitor or activator in enzymatic assays, helping to elucidate biological pathways and drug targets .

Medical Research

Finally, in medical research, this compound is valuable for its role in the synthesis of therapeutic drugs. It is particularly significant in the development of medications for neurodegenerative diseases and oral hypoglycemic agents, which are used to lower blood sugar levels in diabetic patients .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of pharmaceutical drugs .

Mode of Action

It’s worth noting that compounds with similar structures often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the transfer of electrons and the formation of new bonds, which can lead to significant changes in the target molecules.

Biochemical Pathways

It’s known that similar compounds often participate in suzuki–miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

It’s known that similar compounds are used in the synthesis of various pharmaceutical compounds, suggesting that they may have significant biological effects .

properties

IUPAC Name |

2-chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIBVRBALVYGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)

![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)